molecular formula C11H10ClNO B12824590 4-Chloro-8-methoxy-5-methylquinoline

4-Chloro-8-methoxy-5-methylquinoline

Cat. No.: B12824590
M. Wt: 207.65 g/mol
InChI Key: HKNHCPLHEZTZPB-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxy-5-methylquinoline is a heterocyclic aromatic compound with the molecular formula C12H10ClNO It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methoxy-5-methylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters, can be adapted to synthesize this compound . Another method includes the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-methoxy-5-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-8-methoxy-5-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-8-methoxy-5-methylquinoline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The pathways involved often include modulation of signal transduction processes and interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-8-methoxy-2-methylquinoline
  • 4-Chloro-8-methylquinoline
  • 8-Hydroxyquinoline

Uniqueness

4-Chloro-8-methoxy-5-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

4-chloro-8-methoxy-5-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-3-4-9(14-2)11-10(7)8(12)5-6-13-11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNHCPLHEZTZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=NC2=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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